molecular formula C7H12N4O3 B1478130 2-Azido-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one CAS No. 2098132-44-4

2-Azido-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one

Cat. No.: B1478130
CAS No.: 2098132-44-4
M. Wt: 200.2 g/mol
InChI Key: KWIIHUUECRMIFQ-UHFFFAOYSA-N
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Description

2-Azido-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H12N4O3 and its molecular weight is 200.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

2-Azido-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one is a compound that has been studied in the context of synthesizing novel organic structures and exploring their properties. This compound, due to its azido and methoxypyrrolidinyl functional groups, serves as a versatile precursor in the synthesis of complex molecular architectures.

For instance, azido-bridged compounds with Co(2+) centers have been synthesized to study their structural and magnetic properties. These compounds demonstrate how azido groups can act as bridges in coordination polymers, resulting in materials with interesting magnetic behaviors (Li et al., 2008). Similarly, azido derivatives of bis(alkoxy-NNO-azoxy) compounds have been explored for their potential in forming azides that associate in solution, highlighting the role of azido groups in promoting molecular interactions (Zyuzin, 2015).

Chemical Transformations

The presence of azido and methoxypyrrolidinyl groups also facilitates diverse chemical transformations. For example, condensation reactions involving silyl enol ethers and azido compounds have been used for the regio- and diastereoselective synthesis of pyrrolidines and indoles, showcasing the compound's utility in creating heterocyclic structures (Bellur et al., 2005). Another study demonstrated the chemoenzymatic synthesis of pyrrolidine derivatives, a process that underscores the compound's role in producing intermediates for antitumor compounds (Kamal et al., 2004).

Magnetic Properties and Material Science

The azido group in such compounds contributes to the development of materials with unique magnetic properties. Research on azido-bridged transition metal complexes, for example, has provided insights into how these groups influence magnetic interactions within molecular structures, leading to the design of materials with potential applications in data storage and quantum computing (Zhang et al., 2012).

Properties

IUPAC Name

2-azido-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O3/c1-14-6-4-11(3-5(6)12)7(13)2-9-10-8/h5-6,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIIHUUECRMIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.